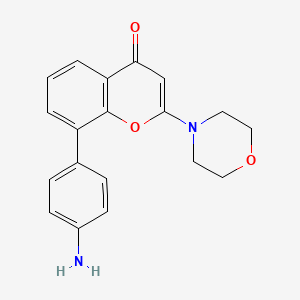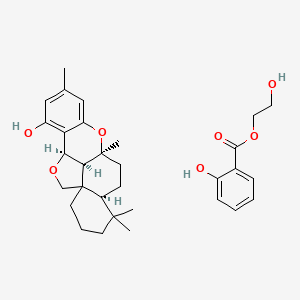
Oxantel pamoate
Vue d'ensemble
Description
Oxantel Pamoate is an anthelmintic, typically used in human and animal medicine as a treatment for intestinal worms . It is a tetrahydropyrimidine derivative discovered in the 1970s . It has been shown to inhibit fumarate reductase in some pathogenic bacteria .
Molecular Structure Analysis
The molecular formula of Oxantel Pamoate is C13H16N2O . The molar mass is 216.284 g/mol . The structure of Oxantel Pamoate can be represented by the SMILES notation: CN1CCCN=C1/C=C/C2=CC(=CC=C2)O .
Chemical Reactions Analysis
Oxantel Pamoate is metabolically stable . It shows low permeability and low systemic bioavailability after oral use . It is used in the treatment of trichuriasis and is highly effective against the helminth of Trichuris sp .
Applications De Recherche Scientifique
Treatment of Trichuriasis
Oxantel Pamoate is primarily used in the treatment of trichuriasis, a parasitic infection caused by the whipworm Trichuris trichiura . It has been found to be highly effective against this helminth .
Soil-Transmitted Helminths
Oxantel Pamoate is also used in the treatment of soil-transmitted helminths (Ascaris lumbricoides, hookworm and Trichuris trichiura) which infect about one-fifth of the world’s population .
Parasite’s Nicotinic Acetylcholine Receptor (nAChR)
Oxantel Pamoate acts locally in the human gastrointestinal tract and binds to the parasite’s nicotinic acetylcholine receptor (nAChR), leading to a spastic paralysis of the worm and subsequent expulsion .
Metabolic Stability
Oxantel Pamoate is metabolically stable, shows low permeability and low systemic bioavailability after oral use . This makes it a safe and efficacious drug against Trichuris trichiura infections .
Preventive Chemotherapy
The use of Oxantel Pamoate in preventive chemotherapy as a combination treatment (e.g. with pyrantel pamoate) could greatly improve the success of this control strategy and prevent or postpone the development of resistance to benzimidazoles .
Quality Control in Pharmaceutical Manufacturing
Oxantel Pamoate may be used as a reference standard for examining the quality of pharmaceutical dosage forms containing Oxantel Pamoate (OPA) by reversed-phase high-performance liquid chromatography method .
Mécanisme D'action
Target of Action
Oxantel pamoate primarily targets the nicotinic acetylcholine receptors (nAChR) of gastrointestinal parasites . These receptors play a crucial role in the neuromuscular function of these parasites.
Mode of Action
Oxantel pamoate acts as a depolarizing neuromuscular blocking agent . It opens nonselective cation channels and induces activation of the nicotinic acetylcholine receptors . This interaction leads to a sustained muscular contraction in the parasites, which is much stronger than that caused by acetylcholine .
Biochemical Pathways
The activation of the nicotinic acetylcholine receptors by Oxantel pamoate leads to spastic paralysis of the worms . This paralysis disrupts the normal biochemical pathways of the parasites, leading to their death .
Pharmacokinetics
Oxantel pamoate acts locally in the human gastrointestinal tract . The drug is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use . These properties ensure that the drug remains concentrated at the site of action, enhancing its effectiveness against the parasites.
Result of Action
The result of Oxantel pamoate’s action is the expulsion of the paralyzed worms from the host’s body . This expulsion is due to the spastic paralysis induced by the drug, which incapacitates the worms and leads to their removal .
Action Environment
The action of Oxantel pamoate is influenced by the environment within the human gastrointestinal tract . The local action of the drug means that its efficacy and stability can be affected by factors such as pH levels and the presence of other substances in the gut. The drug has been found to be safe and efficacious in this environment .
Safety and Hazards
Orientations Futures
Oxantel Pamoate is a safe and efficacious drug against Trichuris trichiura infections . The use of this drug in preventive chemotherapy as a combination treatment (e.g., with pyrantel pamoate) could greatly improve the success of this control strategy and prevent or postpone the development of resistance to benzimidazoles .
Propriétés
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAINFUFGBHBA-UETGHTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxantel pamoate | |
CAS RN |
68813-55-8 | |
| Record name | Oxantel pamoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68813-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxantel pamoate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068813558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXANTEL PAMOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXANTEL PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY1D732T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of oxantel pamoate against helminths?
A1: While the exact mechanism of action remains unclear, research suggests that oxantel pamoate, similar to its close relative pyrantel pamoate, acts as a depolarizing neuromuscular blocking agent in susceptible helminths [, ]. This leads to paralysis and eventual expulsion of the parasite from the host's gastrointestinal tract.
Q2: Which helminth infection is oxantel pamoate most effective against?
A2: Oxantel pamoate demonstrates superior efficacy against Trichuris trichiura (whipworm) compared to the standard treatments albendazole and mebendazole [, , , ].
Q3: Is oxantel pamoate effective against all stages of Trichuris trichiura?
A3: Research indicates that oxantel pamoate is effective against both larval (L3) and adult stages of Trichuris muris, a murine model for Trichuris trichiura infection [].
Q4: What is the efficacy of oxantel pamoate against other helminth infections like hookworm and Ascaris lumbricoides ?
A4: Oxantel pamoate exhibits low efficacy against hookworm (Ancylostoma duodenale and Necator americanus) and Ascaris lumbricoides (roundworm) when administered alone [, , ].
Q5: How does the efficacy of oxantel pamoate compare to other anthelmintics in clinical trials?
A5: Network meta-analyses of clinical trials have shown that combination therapies incorporating oxantel pamoate, particularly albendazole-oxantel pamoate and tribendimidine-oxantel pamoate, demonstrate significantly higher cure rates for Trichuris trichiura compared to single-dose albendazole [].
Q6: What is the bioavailability of oxantel pamoate?
A6: Oxantel pamoate has poor oral bioavailability. Studies in rats indicate that its bioavailability is less than 0.025% [].
Q7: What is known about the absorption and metabolism of oxantel pamoate?
A7: Oxantel pamoate is poorly absorbed from the gastrointestinal tract and is believed to be minimally metabolized. The majority of the administered dose is excreted unchanged in the feces [, , ].
Q8: Has the combination of oxantel pamoate with other anthelmintics been studied in vivo?
A8: Yes, co-administration of oxantel pamoate with tribendimidine in rats did not reveal any significant pharmacokinetic drug-drug interaction []. Additionally, a pharmacokinetic study in hookworm-infected adolescents investigated the combination of oxantel pamoate with tribendimidine and found no evidence of pharmacokinetic interaction [].
Q9: What is the molecular formula and weight of oxantel pamoate?
A9: Oxantel pamoate has the molecular formula C34H30N2O6 and a molecular weight of 562.62 g/mol [].
Q10: Are there established analytical methods for the quantification of oxantel pamoate?
A10: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection have been developed and validated for the quantification of oxantel pamoate in pharmaceutical formulations and biological samples [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



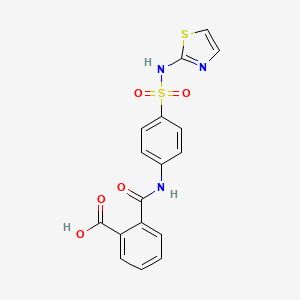
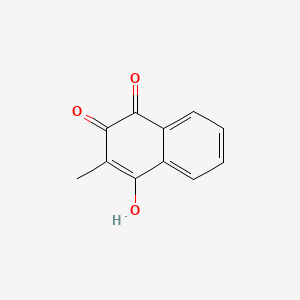
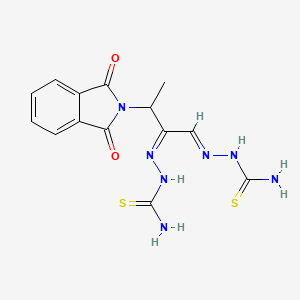
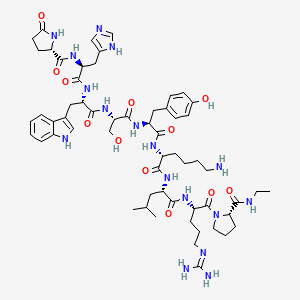
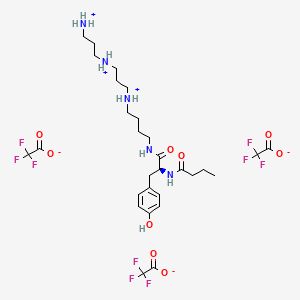
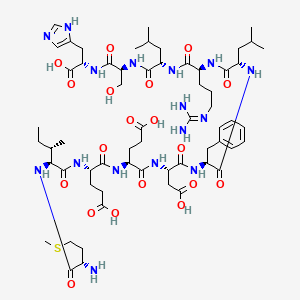
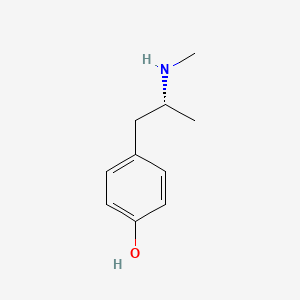
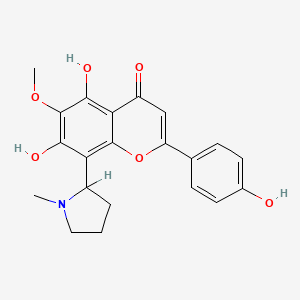
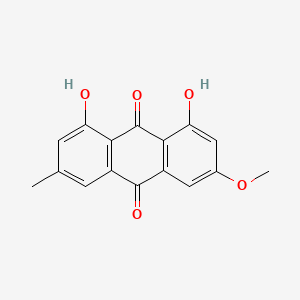
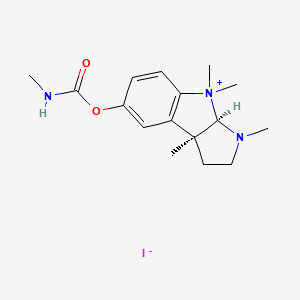
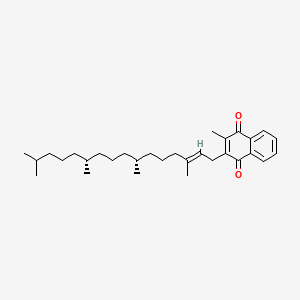
![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)
